molecular formula C19H27N5O4 B12413339 Terazosin iMpurity J-d8

Terazosin iMpurity J-d8

Cat. No.: B12413339
M. Wt: 397.5 g/mol
InChI Key: WHIHPZQGQNXDKE-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terazosin iMpurity J-d8 is a deuterated form of Terazosin iMpurity J. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terazosin iMpurity J-d8 involves the incorporation of deuterium into the molecular structure of Terazosin iMpurity J. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound. For example, deuterated piperazine can be used in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Terazosin iMpurity J-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Terazosin iMpurity J-d8 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Terazosin, as the presence of deuterium can help in tracing the compound in biological systems.

    Mass Spectrometry: Deuterated compounds are often used as internal standards in mass spectrometry to improve the accuracy and precision of the analysis.

    Drug Development: The compound is used in the development of new drugs, particularly in understanding the metabolism and excretion of Terazosin.

Mechanism of Action

Terazosin iMpurity J-d8, like Terazosin, acts as an alpha-1 adrenergic receptor antagonist. It blocks the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This results in improved blood flow and reduced symptoms of benign prostatic hyperplasia and hypertension .

Properties

Molecular Formula

C19H27N5O4

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-2-hydroxypentan-1-one

InChI

InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2

InChI Key

WHIHPZQGQNXDKE-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C(CCC)O)([2H])[2H])[2H]

Canonical SMILES

CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.